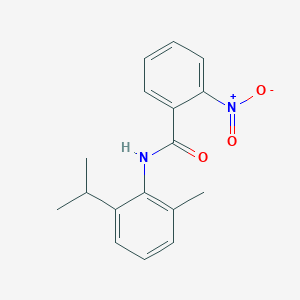
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide, also known as INB-16, is a synthetic compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor that targets a specific protein called BCL-2, which is known to play a critical role in cancer cell survival.
Mécanisme D'action
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide involves its ability to inhibit the BCL-2 protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. By inhibiting BCL-2, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has also been found to inhibit cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent. The compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide is its specificity for the BCL-2 protein. This makes it a valuable tool for studying the role of BCL-2 in cancer cell survival and for developing new cancer therapies. However, like many small molecule inhibitors, N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has limitations in terms of its bioavailability and toxicity. These factors must be carefully considered when designing experiments using N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide.
Orientations Futures
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide. One area of interest is the development of combination therapies that incorporate N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide with other cancer drugs to enhance its effectiveness. Another area of research is the development of new analogs of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide with improved bioavailability and toxicity profiles. Finally, further studies are needed to fully understand the mechanism of action of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide and its potential use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction between 2-nitrobenzoyl chloride and 2-isopropyl-6-methylphenol in the presence of a base. The resulting product is then further reacted with various reagents to obtain the final compound. The synthesis of N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been optimized to yield a high purity compound suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. The compound has shown promising results in preclinical studies, demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells. N-(2-isopropyl-6-methylphenyl)-2-nitrobenzamide has been found to be effective against a range of cancer types, including breast, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-9-6-7-12(3)16(13)18-17(20)14-8-4-5-10-15(14)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYVWRUXSAXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-6-(propan-2-yl)phenyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

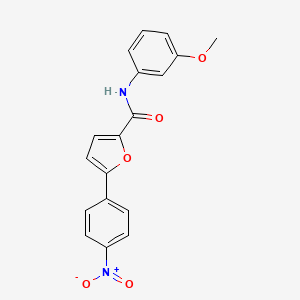
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

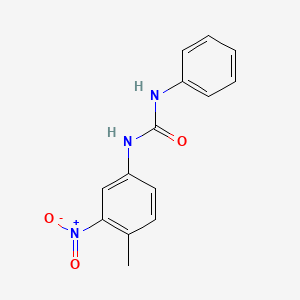
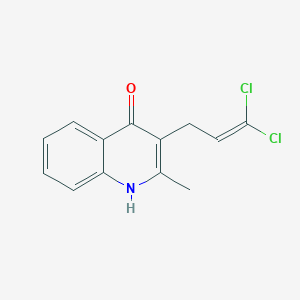
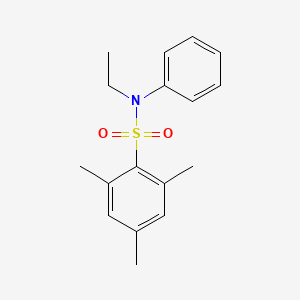
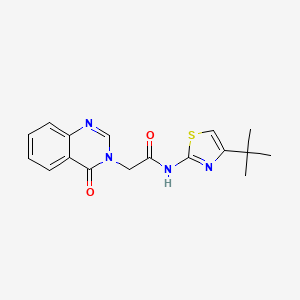

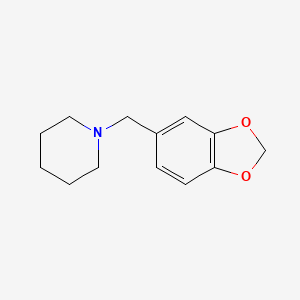
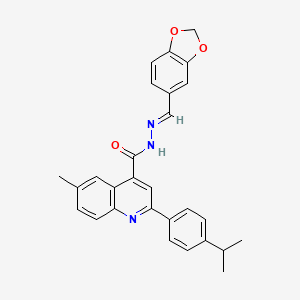

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)
